molecular formula C12H20S B3053629 2-Butyl-5-isobutylthiophene CAS No. 54845-35-1

2-Butyl-5-isobutylthiophene

Cat. No. B3053629
CAS RN: 54845-35-1
M. Wt: 196.35 g/mol
InChI Key: HJCWKWZVISNUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Butyl-5-isobutylthiophene” is a chemical compound with the molecular formula C12H20S . It has a molecular weight of 196.35640000 . It is not used for fragrances or flavors .


Molecular Structure Analysis

The molecular structure of “2-Butyl-5-isobutylthiophene” consists of a thiophene ring with butyl and isobutyl groups attached at the 2 and 5 positions respectively .


Physical And Chemical Properties Analysis

“2-Butyl-5-isobutylthiophene” is a colorless to pale yellow clear liquid . It has a boiling point of 252.00 to 253.00 °C at 760.00 mm Hg . Its vapor pressure is 0.031000 mmHg at 25.00 °C . The compound is soluble in alcohol and insoluble in water .

Scientific Research Applications

  • Isomerization Reactions : The study by Gao and Moffat (1996) discusses the isomerization of 1-butene on supported metal-oxygen cluster compounds, specifically on 12-tungstophosphoric acid supported on silica. This process results in the formation of cis- and trans-2-butene and isobutene, indicating potential applications in isomerization reactions for similar compounds (Gao & Moffat, 1996).

  • Alkylation Mechanisms : Wang et al. (2007) performed ab initio calculations to determine the mechanism of alkylation reactions between 2-butene and isobutane. Their findings suggest rapid protonation of 2-butene and subsequent reactions, which could be relevant for understanding reactions involving 2-Butyl-5-isobutylthiophene (Wang et al., 2007).

  • Gas-Phase Alkylation : Research by Gore and Thomson (1998) on pulsed gas-phase alkylation of isobutane/2-butene over sulfated zirconia highlights the effect of temperature and feed composition on reactions, which could be analogous to those involving 2-Butyl-5-isobutylthiophene (Gore & Thomson, 1998).

  • Synthesis of Butyl Isobutyrate : Yadav and Lathi (2003) explored the synthesis of butyl isobutyrate, a compound used in the flavor industry. Their findings on esterification processes and reaction kinetics might provide insights for synthesizing derivatives of 2-Butyl-5-isobutylthiophene (Yadav & Lathi, 2003).

  • Polymeric Azines : Amari et al. (1995) synthesized a new family of air-stable polymeric azines from thiophene derivatives. These polymers, containing butyl groups, have complete solubility, indicating potential applications in materials science for similar thiophene compounds (Amari et al., 1995).

  • Ionic Liquid-Catalyzed Alkylation : Yoo et al. (2004) conducted a detailed study of the alkylation of isobutane with 2-butene in ionic liquid media, which may have relevance to processes involving 2-Butyl-5-isobutylthiophene (Yoo et al., 2004).

properties

IUPAC Name

2-butyl-5-(2-methylpropyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-4-5-6-11-7-8-12(13-11)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCWKWZVISNUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343880
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54845-35-1
Record name 2-Butyl-5-isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-5-isobutylthiophene
Reactant of Route 2
Reactant of Route 2
2-Butyl-5-isobutylthiophene
Reactant of Route 3
Reactant of Route 3
2-Butyl-5-isobutylthiophene
Reactant of Route 4
Reactant of Route 4
2-Butyl-5-isobutylthiophene
Reactant of Route 5
2-Butyl-5-isobutylthiophene
Reactant of Route 6
2-Butyl-5-isobutylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.